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Compound of Interest

Compound Name:
2-Amino-3,5-dimethyl-4-

nitrophenol

Cat. No.: B2444689 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the synthesis and key reactions of 2-
Amino-3,5-dimethyl-4-nitrophenol, a versatile intermediate in organic synthesis. The

protocols are based on established methodologies for structurally related compounds and are

intended to serve as a comprehensive guide for laboratory use.

Synthesis of 2-Amino-3,5-dimethyl-4-nitrophenol
The synthesis of 2-Amino-3,5-dimethyl-4-nitrophenol can be achieved through a two-step

process starting from 3,5-dimethylphenol. The first step involves the dinitration of the phenol,

followed by a selective reduction of one of the nitro groups.

Step 1: Dinitration of 3,5-dimethylphenol
The hydroxyl and methyl groups of 3,5-dimethylphenol are ortho- and para-directing for

electrophilic aromatic substitution. Nitration is expected to occur at the 2, 4, and 6 positions. By

controlling the reaction conditions, dinitration can be achieved to yield 2,4-dinitro-3,5-

dimethylphenol as a major product.

Reaction Scheme:

Table 1: Reaction Conditions for Dinitration of Substituted Phenols
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Experimental Protocol: Synthesis of 2,4-Dinitro-3,5-dimethylphenol

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel,

and a thermometer, dissolve 12.2 g (0.1 mol) of 3,5-dimethylphenol in 50 mL of glacial acetic

acid.

Cool the flask in an ice-salt bath to 0°C.

Slowly add a nitrating mixture of 12.6 g (0.2 mol) of concentrated nitric acid (68%) and 20 g

of concentrated sulfuric acid (98%) from the dropping funnel. Maintain the temperature below

10°C throughout the addition.

After the addition is complete, stir the mixture at room temperature for 2 hours.
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Pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

The yellow precipitate of 2,4-dinitro-3,5-dimethylphenol is collected by vacuum filtration.

Wash the solid with cold water until the washings are neutral to litmus paper.

Recrystallize the crude product from ethanol to obtain pure 2,4-dinitro-3,5-dimethylphenol.

Step 2: Selective Reduction to 2-Amino-3,5-dimethyl-4-
nitrophenol
The selective reduction of one nitro group in a dinitrophenol can be achieved using various

reagents. Sodium sulfide or ammonium sulfide are commonly used for this purpose, often

leading to the reduction of the nitro group that is ortho to the hydroxyl group.

Reaction Scheme:

Table 2: Conditions for Selective Reduction of Dinitrophenols
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Experimental Protocol: Synthesis of 2-Amino-3,5-dimethyl-4-nitrophenol

In a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a

thermometer, suspend 21.2 g (0.1 mol) of 2,4-dinitro-3,5-dimethylphenol in 200 mL of water.

Add 30 g of ammonium chloride and 10 mL of concentrated aqueous ammonia.

Heat the mixture to 70°C with stirring.

Prepare a solution of 24 g (0.1 mol) of sodium sulfide nonahydrate in 50 mL of water and add

it portion-wise to the reaction mixture, maintaining the temperature between 70-80°C.
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After the addition is complete, heat the mixture at 85°C for 30 minutes.

Filter the hot solution to remove any insoluble material.

Cool the filtrate in an ice bath and acidify with glacial acetic acid until the pH is approximately

5-6.

The precipitated 2-Amino-3,5-dimethyl-4-nitrophenol is collected by filtration.

Wash the product with cold water and dry it in a vacuum oven. Recrystallize from aqueous

ethanol for higher purity.

Applications of 2-Amino-3,5-dimethyl-4-nitrophenol
This compound is a valuable intermediate for the synthesis of various derivatives through

reactions involving its amino and phenolic hydroxyl groups.

Acylation of the Amino Group
The amino group can be readily acylated to form amides, which are important precursors in

medicinal chemistry and materials science.

Table 3: Conditions for Acylation of Aminophenols
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Experimental Protocol: N-Acetylation of 2-Amino-3,5-dimethyl-4-nitrophenol

Suspend 1.82 g (0.01 mol) of 2-Amino-3,5-dimethyl-4-nitrophenol in 20 mL of water.

Add 1.2 mL (0.012 mol) of acetic anhydride to the suspension.

Stir the mixture vigorously at room temperature for 1 hour. The product will precipitate out of

the solution.

Collect the solid by filtration, wash with cold water, and dry.

Recrystallize the N-(2-hydroxy-4,6-dimethyl-5-nitrophenyl)acetamide from ethanol.
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Diazotization of the Amino Group and Azo Coupling
The amino group can be converted to a diazonium salt, which can then be used in azo coupling

reactions to synthesize azo dyes.

Table 4: Conditions for Diazotization and Azo Coupling of Aminophenols
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Experimental Protocol: Synthesis of an Azo Dye

Diazotization: a. Dissolve 1.82 g (0.01 mol) of 2-Amino-3,5-dimethyl-4-nitrophenol in 10

mL of 2M hydrochloric acid, warming gently if necessary. b. Cool the solution to 0-5°C in an

ice bath. c. Slowly add a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold water,

keeping the temperature below 5°C. d. Stir the mixture for 15 minutes to ensure complete

diazotization.
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Azo Coupling: a. In a separate beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of

1M sodium hydroxide solution and cool to 5°C. b. Slowly add the cold diazonium salt solution

to the 2-naphthol solution with constant stirring. c. A brightly colored azo dye will precipitate

immediately. d. Stir the mixture for 30 minutes in the ice bath. e. Collect the dye by filtration,

wash thoroughly with water, and dry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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